2-Decyn-1-ol (CAS 4117-14-0): A Technical Guide for Advanced Synthesis
2-Decyn-1-ol (CAS 4117-14-0): A Technical Guide for Advanced Synthesis
This document provides an in-depth technical overview of 2-Decyn-1-ol (CAS No. 4117-14-0), a versatile propargylic alcohol that serves as a critical building block in organic synthesis. Its unique bifunctional nature, possessing both a reactive hydroxyl group and an internal alkyne, makes it a valuable precursor for the synthesis of complex natural products, pharmacologically active molecules, and novel chemical entities. This guide is intended for researchers, chemists, and drug development professionals, offering insights into its properties, synthesis, reactivity, and applications, grounded in established scientific principles.
Core Compound Identity and Physicochemical Properties
2-Decyn-1-ol is a C10 linear chain alcohol featuring a carbon-carbon triple bond between the C2 and C3 positions. This structure imparts a specific steric and electronic profile that is instrumental in its synthetic utility.
| Identifier | Value | Source(s) |
| IUPAC Name | Dec-2-yn-1-ol | PubChem[1] |
| Synonyms | 2-Decyne-1-ol, Heptyl(hydroxymethyl)acetylene | Guidechem[2], ChemicalBook[1] |
| CAS Number | 4117-14-0 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₁₈O | Sigma-Aldrich |
| Molecular Weight | 154.25 g/mol | Sigma-Aldrich |
| Appearance | Colorless to yellow liquid/oil | Guidechem[2] |
Physicochemical Data Summary
| Property | Value | Source(s) |
| Boiling Point | 70 °C at 0.01 mmHg; ~113-116 °C at 10-12 mmHg | Sigma-Aldrich |
| Density | 0.853 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index (n20/D) | 1.4585 | Sigma-Aldrich |
| Flash Point | >110 °C (>230 °F) - closed cup | Sigma-Aldrich |
| Solubility | Soluble in chloroform, ethyl acetate | Chem-Supply[3] |
| pKa | 13.01 ± 0.10 (Predicted) | Guidechem[2] |
| LogP (Octanol/Water) | 2.343 (Calculated) | Cheméo[4] |
Synthesis of 2-Decyn-1-ol: A Methodological Approach
The most direct and common strategy for synthesizing 2-decyn-1-ol is through the nucleophilic addition of an appropriate acetylide to an electrophilic carbonyl source. A robust method involves the deprotonation of a terminal alkyne, 1-nonyne, to generate the corresponding nucleophile, which then undergoes an addition reaction with formaldehyde.
Synthetic Workflow Overview
The synthesis is a two-step, one-pot procedure. First, the terminal proton of 1-nonyne is abstracted by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), in an aprotic polar solvent such as tetrahydrofuran (THF). This forms the lithium nonyl-acetylide in situ. Second, this nucleophile attacks the electrophilic carbon of paraformaldehyde (a solid source of formaldehyde), followed by an aqueous workup to protonate the resulting alkoxide and yield the target alcohol.
Detailed Experimental Protocol
Causality: This protocol is designed for high efficiency and control. The use of low temperatures (-78 °C) is critical during the deprotonation and addition steps to prevent side reactions, such as the reaction of n-BuLi with the solvent or premature polymerization of formaldehyde. The aqueous ammonium chloride workup provides a mild quench to neutralize the strong base and protonate the alkoxide without damaging the product.
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Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation : In the reaction flask, dissolve 1-nonyne (1.0 equivalent) in anhydrous tetrahydrofuran (THF, approx. 0.2 M concentration).
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Deprotonation : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents, typically 1.6 M in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.
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Carbonyl Addition : Add dry paraformaldehyde (1.5 equivalents) to the reaction mixture in one portion. Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
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Reaction Quench : Cool the flask to 0 °C in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.
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Purification : Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or silica gel column chromatography to yield pure 2-decyn-1-ol.
Chemical Reactivity and Key Transformations
2-Decyn-1-ol's reactivity is dominated by its two functional groups. The primary alcohol can undergo oxidation and esterification, while the internal alkyne can be reduced or participate in various addition reactions.
Oxidation to Aldehydes and Carboxylic Acids
Selective oxidation of the primary alcohol is a key transformation.
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To 2-Decynal (Aldehyde) : Mild, anhydrous conditions are required to prevent over-oxidation. Reagents like Dess-Martin periodinane (DMP) or conditions for a Swern oxidation (oxalyl chloride, DMSO, triethylamine) are highly effective.[5] These methods are chemoselective, leaving the alkyne moiety intact.
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To 2-Decynoic Acid (Carboxylic Acid) : Stronger oxidizing agents, such as chromium-based reagents (e.g., Jones reagent) in aqueous conditions, will typically oxidize the primary alcohol directly to the carboxylic acid.[6]
Esterification
The hydroxyl group readily reacts with carboxylic acids or their activated derivatives to form esters.
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Fischer Esterification : Reaction with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄) under dehydrating conditions.[7]
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Steglich Esterification : Reaction with a carboxylic acid using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), suitable for acid-sensitive substrates.[8]
Reduction of the Alkyne
The triple bond can be selectively reduced.
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To cis-Alkene : Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) selectively produces the (Z)-alkene, (Z)-dec-2-en-1-ol.
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To Alkane : Complete reduction of the triple bond to an alkane (decan-1-ol) is achieved with standard catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen atmosphere.
Spectroscopic Analysis Protocols
Characterization of 2-Decyn-1-ol is routinely performed using standard spectroscopic techniques. The data below represents expected values critical for structural verification.
| Technique | Expected Key Signals / Data |
| ¹H NMR (CDCl₃) | δ ~4.2 ppm (d, 2H, -C≡C-CH₂OH), δ ~2.2 ppm (t, 2H, -CH₂-C≡C-), δ ~1.2-1.6 ppm (m, 10H, alkyl chain), δ ~0.9 ppm (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~85 ppm (-C≡C-CH₂OH), δ ~75 ppm (-CH₂-C≡C-), δ ~51 ppm (-CH₂OH), δ ~31, 29, 28, 22 ppm (alkyl chain -CH₂-), δ ~19 ppm (-CH₂-C≡C-), δ ~14 ppm (-CH₃) |
| FT-IR (neat) | ~3350 cm⁻¹ (broad, O-H stretch), ~2930-2860 cm⁻¹ (C-H stretch), ~2250 cm⁻¹ (weak, C≡C stretch), ~1050 cm⁻¹ (C-O stretch) |
| Mass Spec (EI) | M⁺ at m/z = 154.25 (molecular ion), fragmentation patterns showing loss of water (-18) and alkyl chain fragments. |
Standardized Sample Preparation
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NMR Spectroscopy : Dissolve 5-10 mg of 2-Decyn-1-ol in ~0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if required.
-
FT-IR Spectroscopy : For a neat liquid sample, place a single drop of the oil between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film for analysis.
-
Mass Spectrometry (GC-MS) : Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate. Inject the solution into the gas chromatograph for separation and subsequent analysis by the mass spectrometer, typically using electron ionization (EI).
Applications in Drug Discovery and Natural Product Synthesis
2-Decyn-1-ol is a documented precursor in the synthesis of several biologically active compounds, underscoring its importance in medicinal chemistry and total synthesis.
Precursor to Antitumor Polyacetylenes
This molecule is a key starting material for synthesizing natural products like falcarinol and panaxytriol, which exhibit significant antitumor and cytotoxic activities.[1] The synthesis of these more complex polyacetylenes often involves coupling reactions or chain extensions where the C10 backbone of 2-decyn-1-ol provides a substantial portion of the final structure.[3][9][10]
Synthesis of Aromatase Inhibitors
2-Decyn-1-ol is utilized in the synthesis of novel non-steroidal aromatase inhibitors.[1] Aromatase is a critical enzyme in estrogen biosynthesis, and its inhibition is a primary strategy for treating hormone-dependent breast cancer.[11][12] The lipophilic alkyl chain and the reactive propargylic alcohol functionality of 2-decyn-1-ol allow for its incorporation into diverse molecular scaffolds designed to interact with the active site of the aromatase enzyme.[13]
Safety, Handling, and Storage
Proper handling of 2-Decyn-1-ol is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautions.
GHS Hazard and Precautionary Statements
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Warning | H315 : Causes skin irritation.[14] H319 : Causes serious eye irritation.[14] H335 : May cause respiratory irritation.[14] | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[14] P280 : Wear protective gloves/eye protection/face protection.[14] P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |
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Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated fume hood.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C. It is classified as a combustible liquid.
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment, as it is noted to be very toxic to aquatic organisms.
-
First Aid : In case of skin contact, wash off immediately with plenty of water. For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.
Conclusion
2-Decyn-1-ol stands out as a highly valuable and versatile C10 building block. Its bifunctional nature allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures. Its demonstrated utility in the synthesis of antitumor natural products and aromatase inhibitors validates its significance in medicinal chemistry and drug discovery pipelines. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is crucial for leveraging its full potential in advanced chemical research.
References
Click to expand
-
Organic Syntheses. SYNTHESIS OF 4-TRIISOPROPYLSILYL-3-BUTYN-2-OL BY ASYMMETRIC TRANSFER HYDROGENATION. Org. Synth. 2007, 84, 120. Available from: [Link]
-
McLaughlin, N., Butler, E., Evans, P., et al. A short synthesis of (+) and (−)-falcarinol. Queen's University Belfast; 2011. Available from: [Link]
-
Corell, M., Sheehy, E., Evans, P., et al. Absolute Configuration of Falcarinol (9Z-heptadeca-1,9-diene-4,6-diyn-3-ol) from Pastinaca Sativa. idUS; Available from: [Link]
-
McLaughlin, N., Butler, E., Evans, P., et al. A short synthesis of (+) and (−)-falcarinol. ResearchGate; 2011. Available from: [Link]
-
Yang, Z., et al. Total Synthesis of Chiral Falcarindiol Analogues Using BINOL-Promoted Alkyne Addition to Aldehydes. National Institutes of Health; Available from: [Link]
-
Organic Syntheses. Asymmetric Alkylation and Spirocyclization toward C2-Symmetric Spirocyclic Bis-oxazoline Ligands. Org. Synth. 2020, 97, 260-276. Available from: [Link]
-
PubChem. 2-Decyn-1-ol. National Institutes of Health. Available from: [Link]
-
Uchiyama, T., et al. Absolute Structure of Panaxytriol. ResearchGate; 2002. Available from: [Link]
-
chemeurope.com. Chemists synthesize an improved building block for medicines. 2024. Available from: [Link]
-
Aromatase Inhibitors: Development and Current Perspectives. Available from: [Link]
-
Semantic Scholar. A short synthesis of (+) and (-)-falcarinol. Available from: [Link]
-
Synthesis and Sintering Unlocking the potential of aromatase inhibitors. Available from: [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. Available from: [Link]
-
Organic Syntheses. (r)-(+)-1-octyn-3-ol. Org. Synth. 1984, 62, 204. Available from: [Link]
-
Cheméo. Chemical Properties of 2-Decyn-1-ol (CAS 4117-14-0). Available from: [Link]
-
MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. 2004. Available from: [Link]
-
National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. PubMed Central; 2018. Available from: [Link]
-
MDPI. Synthesis and Screening of Aromatase Inhibitory Activity of Substituted C19 Steroidal 17-Oxime Analogs. 2017. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Chemical Synthesis with High-Purity Organic Building Blocks. Available from: [Link]
-
Khan Academy. Oxidation of alcohols II: Examples. YouTube; 2012. Available from: [Link]
-
ACS Publications. Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. 2021. Available from: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
-
ResearchGate. How do you do de esterification in a short period of time with good yield?. 2014. Available from: [Link]
-
ResearchGate. Research into esterification of mixture of lower dicarboxylic acids by 2-ethylhexan-1-ol in the presence of p-toluensulfonic acid. 2017. Available from: [Link]
-
Organic Chemistry Portal. Swern Oxidation. Available from: [Link]
-
YouTube. Review of Esterification Reactions and Naming (Alberta Chemistry 30). 2021. Available from: [Link]
-
Khan Academy. Oxidation of alcohols I: Mechanism and oxidation states. Available from: [Link]
-
ResearchGate. Synthesis of polyhydroxylated decalins via two consecutive one-pot reactions: 1,4-Addition/aldol reaction followed by RCM/syn-dihydroxylation. 2016. Available from: [Link]
Sources
- 1. 2-Decyn-1-ol | 4117-14-0 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Decyn-1-ol (CAS 4117-14-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. archives.ijper.org [archives.ijper.org]
- 12. synsint.com [synsint.com]
- 13. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
